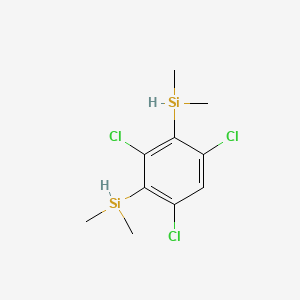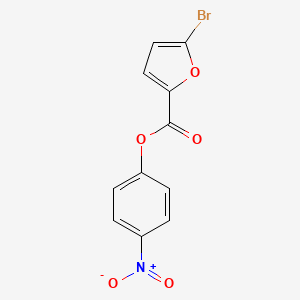
Benzaldehyde, p-nitro-, azine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le benzaldéhyde, p-nitro-, azine est un composé organique qui appartient à la classe des azines. Les azines se caractérisent par la présence d'une double liaison azote-azote (N=N) dans leur structure. Ce composé particulier est dérivé du benzaldéhyde et présente un groupe nitro (NO2) lié à la position para du cycle benzénique. La liaison azine est formée par la condensation de deux molécules de benzaldéhyde, p-nitro- avec de l'hydrazine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du benzaldéhyde, p-nitro-, azine implique généralement la réaction du p-nitrobenzaldéhyde avec de l'hydrazine. La réaction se déroule par la formation d'un intermédiaire hydrazone, qui subit ensuite une condensation pour former la liaison azine. La réaction est généralement réalisée sous reflux dans un solvant approprié tel que l'éthanol ou le méthanol. La réaction peut être représentée comme suit :
[ 2 \text{C}_7\text{H}_5\text{NO}_3 + \text{N}2\text{H}4 \rightarrow \text{C}{14}\text{H}{10}\text{N}_4\text{O}_4 + 2 \text{H}_2\text{O} ]
Méthodes de production industrielle : La production industrielle du benzaldéhyde, p-nitro-, azine peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et la pureté du produit. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions : Le benzaldéhyde, p-nitro-, azine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les azines nitro-substituées correspondantes.
Réduction : La réduction du groupe nitro peut donner des azines amino-substituées.
Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle benzénique, conduisant à la formation de divers dérivés.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que l'hydrogène gazeux (H2) en présence d'un catalyseur de palladium (Pd/C) ou du borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Les réactions de substitution électrophile peuvent impliquer des réactifs comme les halogènes (Cl2, Br2) ou des agents de nitration (HNO3).
Principaux produits :
Oxydation : Azines nitro-substituées.
Réduction : Azines amino-substituées.
Substitution : Dérivés d'azines halogénés ou nitrés.
Applications De Recherche Scientifique
Le benzaldéhyde, p-nitro-, azine a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif de la synthèse de molécules organiques plus complexes.
Biologie : Enquêté pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments et comme pharmacophore en chimie médicinale.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action du benzaldéhyde, p-nitro-, azine implique son interaction avec diverses cibles moléculaires. Le groupe nitro peut subir une réduction pour former des intermédiaires réactifs qui interagissent avec les composants cellulaires. La liaison azine peut également jouer un rôle dans la réactivité du composé. Les voies et les cibles moléculaires exactes font l'objet de recherches en cours.
Composés similaires :
Benzaldehyde, m-nitro-, azine : Structure similaire mais avec le groupe nitro en position méta.
Benzaldehyde, o-nitro-, azine : Structure similaire mais avec le groupe nitro en position ortho.
Benzaldehyde, p-amino-, azine : Structure similaire mais avec un groupe amino au lieu d'un groupe nitro.
Unicité : Le benzaldéhyde, p-nitro-, azine est unique en raison du positionnement spécifique du groupe nitro, qui influence sa réactivité chimique et ses applications potentielles. La position para permet des effets électroniques et stériques distincts par rapport à ses homologues méta et ortho.
Mécanisme D'action
The mechanism of action of Benzaldehyde, p-nitro-, azine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The azine linkage may also play a role in the compound’s reactivity. The exact molecular pathways and targets are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Benzaldehyde, m-nitro-, azine: Similar structure but with the nitro group in the meta position.
Benzaldehyde, o-nitro-, azine: Similar structure but with the nitro group in the ortho position.
Benzaldehyde, p-amino-, azine: Similar structure but with an amino group instead of a nitro group.
Uniqueness: Benzaldehyde, p-nitro-, azine is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and potential applications. The para position allows for distinct electronic and steric effects compared to its meta and ortho counterparts.
Propriétés
Formule moléculaire |
C14H10N4O4 |
|---|---|
Poids moléculaire |
298.25 g/mol |
Nom IUPAC |
(E)-1-(4-nitrophenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]methanimine |
InChI |
InChI=1S/C14H10N4O4/c19-17(20)13-5-1-11(2-6-13)9-15-16-10-12-3-7-14(8-4-12)18(21)22/h1-10H/b15-9+,16-10+ |
Clé InChI |
YWEOYAUKSPQBMW-KAVGSWPWSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C=NN=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




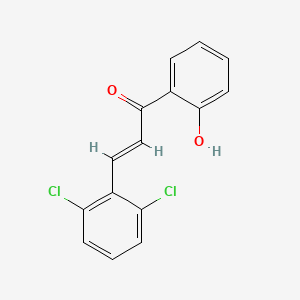

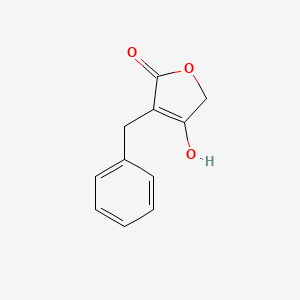
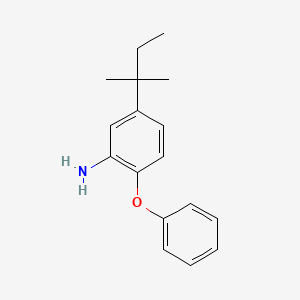
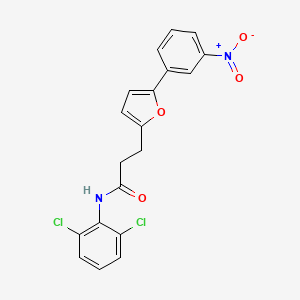


![N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11958742.png)
